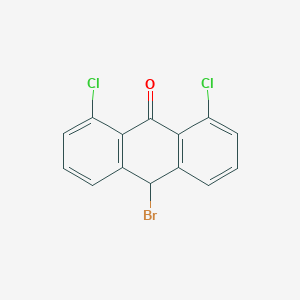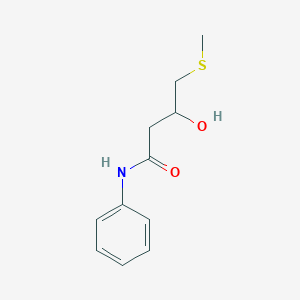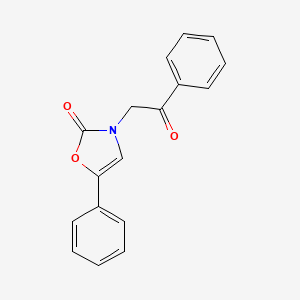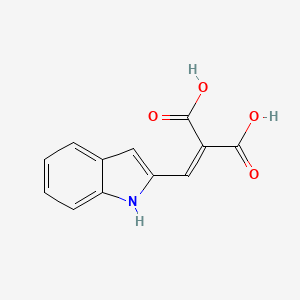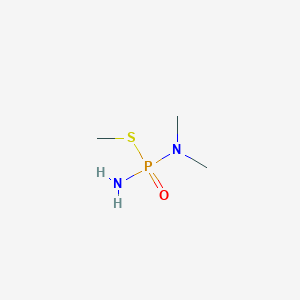
S-Methyl N,N-dimethylphosphorodiamidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl N,N-dimethylphosphorodiamidothioate is an organophosphorus compound known for its unique chemical properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl N,N-dimethylphosphorodiamidothioate typically involves the reaction of dimethylamine with phosphorus pentasulfide, followed by methylation. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
S-Methyl N,N-dimethylphosphorodiamidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
S-Methyl N,N-dimethylphosphorodiamidothioate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other organophosphorus compounds.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor or a drug candidate.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of S-Methyl N,N-dimethylphosphorodiamidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. It often acts by inhibiting enzyme activity or disrupting cellular processes, leading to its observed biological effects. The molecular pathways involved include the inhibition of acetylcholinesterase and other key enzymes, which play crucial roles in various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to S-Methyl N,N-dimethylphosphorodiamidothioate include:
Methamidophos: Another organophosphorus compound with similar chemical properties and applications.
Acephate: A related compound used as an insecticide and studied for its environmental and biological effects.
Phosphoramidates: A broader class of compounds with similar structural features and chemical reactivity.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
63229-32-3 |
|---|---|
Molekularformel |
C3H11N2OPS |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N-[amino(methylsulfanyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C3H11N2OPS/c1-5(2)7(4,6)8-3/h1-3H3,(H2,4,6) |
InChI-Schlüssel |
MALJOLAKYHWSOA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


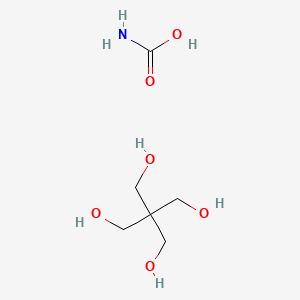
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)
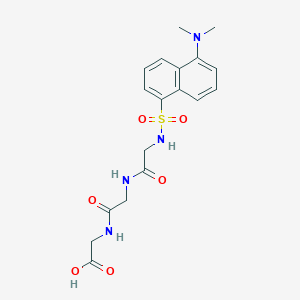
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)

